REACTION_CXSMILES
|
[CH3:1][CH:2]([O:6][CH2:7][CH:8]([O:12]C)[CH2:9]OC)[CH2:3][O:4]C.C(C(CCCCCCCCCC)CO)CCCCCCC>O>[CH3:9][CH:8]([OH:12])[CH2:7][O:6][CH:2]([CH2:3][OH:4])[CH3:1].[CH2:3]([OH:4])[CH:2]([OH:6])[CH3:1]
|
Name
|
hydroxypropylcellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
propylenecarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PPG 27 glyceryl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC)OCC(COC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(CO)CCCCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to this solution
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained constant at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(C)CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([O:6][CH2:7][CH:8]([O:12]C)[CH2:9]OC)[CH2:3][O:4]C.C(C(CCCCCCCCCC)CO)CCCCCCC>O>[CH3:9][CH:8]([OH:12])[CH2:7][O:6][CH:2]([CH2:3][OH:4])[CH3:1].[CH2:3]([OH:4])[CH:2]([OH:6])[CH3:1]
|
Name
|
hydroxypropylcellulose
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
propylenecarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PPG 27 glyceryl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(COC)OCC(COC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C(CO)CCCCCCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added to this solution
|
Type
|
TEMPERATURE
|
Details
|
the temperature being maintained constant at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC(C)CO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |